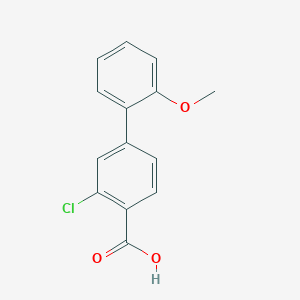
3-Methoxy-4-(2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(2-methoxyphenyl)benzoic acid (95%) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a molecular formula of C11H12O4 and a molecular weight of 204.21 g/mol. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water. This compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Applications De Recherche Scientifique
3-Methoxy-4-(2-methoxyphenyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-methoxy-2-(2-methoxyphenyl)benzoic acid and 4-methoxy-3-methyl-2-(2-methoxyphenyl)benzoic acid. It has also been used in the synthesis of polymers, such as poly(3-methoxy-4-(2-methoxyphenyl)benzoic acid). This compound has also been used in the synthesis of dyes, such as the dye 3-methoxy-4-(2-methoxyphenyl)benzoic acid-2-methyl-2-nitro-2-phenylacetate.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(2-methoxyphenyl)benzoic acid is not fully understood. However, it is believed that this compound can act as an antioxidant, chelating agent, and free radical scavenger. It is also believed to be able to inhibit the activity of certain enzymes, such as lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methoxy-4-(2-methoxyphenyl)benzoic acid have not been extensively studied. However, it is believed that this compound may have anti-inflammatory, antifungal, and antiviral properties. It has also been suggested that this compound may have anti-cancer and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methoxy-4-(2-methoxyphenyl)benzoic acid in laboratory experiments are that it is relatively inexpensive, and is readily available. Additionally, this compound is relatively stable and has a low toxicity. The main limitation of this compound is that it is not soluble in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
Future research on 3-Methoxy-4-(2-methoxyphenyl)benzoic acid should focus on further exploring its biochemical and physiological effects. This could include studies on its anti-inflammatory, antifungal, antiviral, anti-cancer, and anti-tumor properties. Additionally, further research should be conducted on the synthesis methods of this compound, as well as the mechanisms of action. Finally, research should be conducted on the potential applications of this compound, such as in the synthesis of polymers and dyes.
Méthodes De Synthèse
3-Methoxy-4-(2-methoxyphenyl)benzoic acid can be synthesized by a variety of methods. One method involves the reaction of an aromatic halide with an amine in the presence of a base. This reaction is known as the Friedel-Crafts alkylation reaction. Another method involves the reaction of p-methoxybenzaldehyde with a Grignard reagent. The Grignard reagent is formed by the reaction of an alkyl halide with magnesium in an ether solvent. This reaction is known as the Grignard reaction.
Propriétés
IUPAC Name |
3-methoxy-4-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-6-4-3-5-11(13)12-8-7-10(15(16)17)9-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABGXSAHYNCJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689133 |
Source


|
| Record name | 2,2'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175153-64-7 |
Source


|
| Record name | 2,2'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














